4-((2,4-dichlorobenzyl)thio)pyrimidin-2(1H)-one
Description
4-((2,4-dichlorobenzyl)thio)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a thioether linkage connecting a 2,4-dichlorobenzyl group to the 4-position of the pyrimidin-2(1H)-one core. The pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding via the carbonyl group and accommodate diverse substituents for optimizing pharmacological properties . This compound’s structural features align with derivatives investigated for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
CAS No. |
6299-23-6 |
|---|---|
Molecular Formula |
C11H8Cl2N2OS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-10-3-4-14-11(16)15-10/h1-5H,6H2,(H,14,15,16) |
InChI Key |
SBLFGWABFBUIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptopyrimidinone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the pyrimidinone ring to a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis or enzyme activity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The activity of pyrimidinone derivatives is highly sensitive to substitutions at the 4- and 6-positions, linker type (e.g., thioether, thione, or oxygen-based spacers), and aromatic substituents. Below is a comparative analysis of key analogs:
Key Findings:
Linker Type and Bioactivity :
- The pyrimidin-2(1H)-one spacer (as in compound 4b) demonstrates superior VEGFR-2 binding compared to pyrimidin-2(1H)-thione or pyrazoline spacers, suggesting that the carbonyl group enhances hydrogen-bonding interactions .
- The thioether linkage in this compound may balance lipophilicity and electronic effects, contrasting with thione-containing analogs (e.g., CAS 36479-17-1), where the thione group could reduce metabolic stability .
However, the pyrimidinone core offers distinct hydrogen-bonding capabilities compared to thiadiazole . Chlorophenyl substituents at the 4- or 6-positions (e.g., 4e and 11b) correlate with anthelmintic and antifungal activities, respectively, highlighting the role of halogen placement in target selectivity .
Core Modifications: Dihydropyrimidinones (e.g., CAS 36479-17-1) exhibit conformational flexibility due to partial saturation, whereas the fully aromatic pyrimidinone core in the target compound may enforce planar geometry, favoring π-stacking interactions .
Physicochemical and Pharmacokinetic Insights:
- Synthetic Accessibility: The target compound’s thioether linkage may require S-alkylation steps, whereas dihydropyrimidinones are often synthesized via one-pot Biginelli reactions .
Biological Activity
4-((2,4-Dichlorobenzyl)thio)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a dichlorobenzyl group linked to a pyrimidinone core, suggests various pharmacological applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors involved in tumor growth and proliferation. Research indicates that it can influence pathways related to apoptosis and cell cycle regulation, making it a candidate for cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For example:
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 18 µM against human breast cancer cells .
- Mechanistic studies have indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and altering cell cycle distribution .
Antimicrobial Activity
In addition to its anticancer effects, there is emerging evidence suggesting that this compound possesses antimicrobial properties:
- Preliminary tests indicate effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HepG-2 liver cancer cells revealed:
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 30 |
The results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.
Study 2: Mechanistic Insights
Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis showed:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 45.86 | 52.33 |
| S | 37.09 | 41.03 |
| G2/M | 17.05 | 6.64 |
These findings suggest that treatment with the compound significantly alters the cell cycle distribution towards apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
